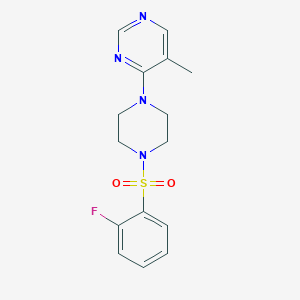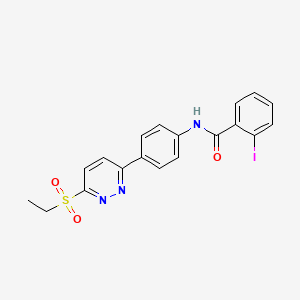![molecular formula C19H22N6O2 B3006514 1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919029-16-6](/img/structure/B3006514.png)
1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a chemically synthesized molecule that is likely to be a derivative of triazine and purine, two important heterocyclic compounds. While the specific molecule is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 6-azauracil with benzyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether, to produce benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione . Another related synthesis pathway involves the reaction of 7,8-diamino-1,3-dimethylxanthine with various diketones in the presence of boric acid or polyphosphoric acid to produce [1,2,4]triazino[3,2-f]purines . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis . Additionally, single-crystal X-ray diffraction experiments have been used to determine the crystal structure of a dibenzyl derivative, revealing a monoclinic space group and specific geometric parameters . These techniques could be employed to analyze the molecular structure of the compound , providing detailed information about its geometry and electronic configuration.
Chemical Reactions Analysis
The chemical reactivity of triazine derivatives can be complex. For example, nitration of 6-methyl-1,3,5-triazine derivatives can lead to various products depending on the nitration medium, including cyanuric acid and furazan N-oxide derivatives . This suggests that the compound of interest may also undergo nitration reactions, potentially leading to a variety of products depending on the specific conditions used.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For instance, the crystal structure of a dibenzyl derivative of triazine is stabilized by intermolecular interactions and π-π stacking, which could influence the compound's solubility and melting point . The density and crystal packing information can also provide insights into the compound's physical state and stability. The reactivity towards nitration suggests that the compound may be sensitive to oxidative conditions .
科学的研究の応用
Optimized Synthesis and Molecular Structure
- Optimized Synthesis : An optimized synthesis method was developed for benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, offering a more efficient methodology yielding good results. These compounds were characterized through NMR, MS spectrum, IR spectroscopy, and elemental analysis, indicating the potential for further chemical modification and application in various fields (Hwang et al., 2017).
Biological Activities
- Antitumor and Vascular Relaxing Effects : A study synthesized novel heterocycles, including triazino purines, and examined their biological activities. Some compounds showed antitumor activity against P 388 leukemia and were investigated for their vascular relaxing effects, although no potent activity was observed (Ueda et al., 1987).
- Neurodegenerative Disease Treatment : Benzyl-substituted tetrahydropyrazino purinediones were designed as multitarget drugs for neurodegenerative diseases. They showed potential as adenosine receptor antagonists and monoamine oxidase inhibitors, indicating their potential in symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
特性
IUPAC Name |
1,3,4,9-tetramethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-11-6-8-14(9-7-11)10-24-17(26)15-16(22(4)19(24)27)20-18-23(5)21-12(2)13(3)25(15)18/h6-9,13H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKUZFSNSXKJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3006438.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3006447.png)
![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)
